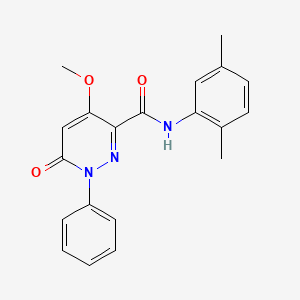
N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions (e.g., heat, light, pressure) .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity or basicity, reactivity with other substances, and stability, are also analyzed .Applications De Recherche Scientifique
Electrochromic Materials and Polymer Synthesis
Research into aromatic polyamides containing triphenylamine moieties, similar in structure to the compound , reveals applications in electrochromic materials. These materials exhibit reversible changes in color upon electrical stimulation, making them suitable for electronic displays, smart windows, and low-energy consumption devices. For instance, a study on highly stable anodic electrochromic aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties discusses their synthesis, electrochemical, and electrochromic properties, highlighting their good solubility and thermal stability, which can be solution-cast into tough and flexible films for practical applications (Liou & Chang, 2008).
Antimicrobial and Antitumor Activities
Compounds with a structure incorporating elements like selenium or specific heterocyclic frameworks have shown significant biological activities, including antimicrobial and antitumor effects. A study synthesizing novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers demonstrated not only their dyeing capabilities but also their high efficiency in in vitro screening for antioxidant, antitumor activities against specific carcinoma cell lines, and antimicrobial activity against pathogenic bacteria and fungi. This suggests potential for these compounds in the development of sterile or biologically active fabrics for medical and healthcare applications (Khalifa et al., 2015).
Anticancer Drug Development
The study of substituted phenazine-1-carboxamides has revealed promising anticancer properties, particularly against specific types of leukemia and lung carcinoma. For example, derivatives have been synthesized and evaluated for their antitumor activity, showing positive correlations between cytotoxicity and the electron-withdrawing power of substituents. This research underscores the potential of phenazine derivatives in anticancer drug development, offering a route to new therapeutic agents with high efficacy against challenging diseases (Rewcastle et al., 1987).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-9-10-14(2)16(11-13)21-20(25)19-17(26-3)12-18(24)23(22-19)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAPRDPVYJGVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



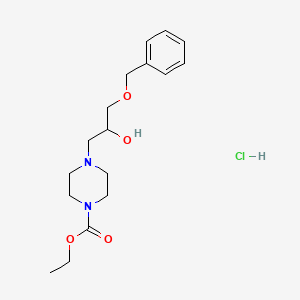
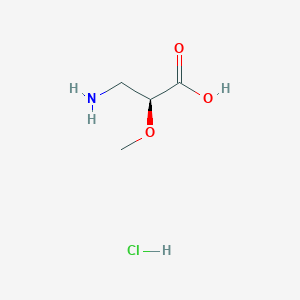
![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide](/img/structure/B2894193.png)
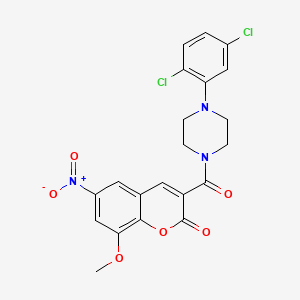
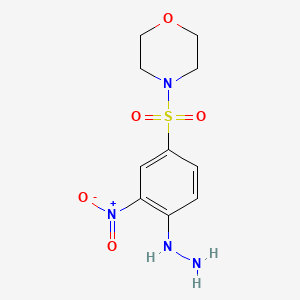

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2894197.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea](/img/structure/B2894198.png)
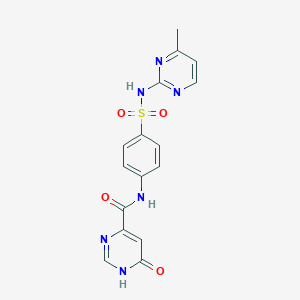
![N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide](/img/structure/B2894201.png)
![3-((5-(sec-butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894204.png)
![4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2894208.png)